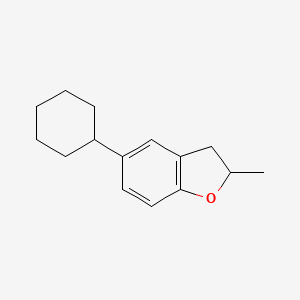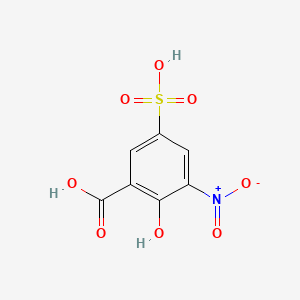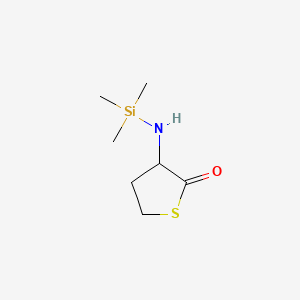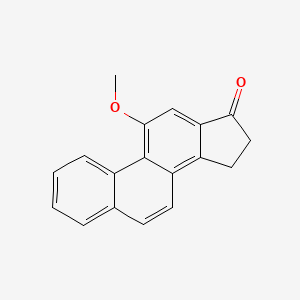
11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one is a chemical compound with the molecular formula C18H14O2. It is a derivative of cyclopenta(a)phenanthrene and is known for its potential carcinogenic properties . This compound has been studied extensively due to its structural similarity to certain steroids and its potential biological activities .
Métodos De Preparación
The synthesis of 11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one typically involves the following steps :
Starting Material: The synthesis begins with the appropriate cyclopenta(a)phenanthrene derivative.
Methoxylation: Introduction of the methoxy group at the 11th position.
Reduction: Reduction of the 15,16-double bond to yield the dihydro derivative.
Oxidation: Oxidation at the 17th position to form the ketone.
Análisis De Reacciones Químicas
11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form various metabolites, including keto analogues and secondary alcohols.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Methoxy group substitution reactions can occur under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include isomeric keto analogues and secondary alcohols .
Aplicaciones Científicas De Investigación
11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one has several scientific research applications :
Carcinogenicity Studies: It is used in studies to understand the mechanisms of carcinogenesis due to its potential carcinogenic properties.
DNA Binding Studies: Research has shown that this compound can bind to DNA, making it useful in studying DNA interactions and repair mechanisms.
Metabolite Synthesis: It serves as a starting material for synthesizing various metabolites for biological studies.
Mecanismo De Acción
The mechanism of action of 11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one involves its metabolic activation and subsequent binding to DNA . This binding can lead to mutations and carcinogenesis. The compound’s effects are mediated through its interaction with molecular targets such as DNA and various enzymes involved in metabolic activation .
Comparación Con Compuestos Similares
11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one is similar to other cyclopenta(a)phenanthrene derivatives, such as :
11-Methyl-15,16-dihydrocyclopenta(a)phenanthren-17-one: This compound has a methyl group instead of a methoxy group at the 11th position.
15,16-Dihydro-11-methoxycyclopenta(a)phenanthren-17-one: This is a closely related compound with similar structural features.
The uniqueness of this compound lies in its specific methoxy substitution, which influences its biological activity and chemical reactivity .
Propiedades
Número CAS |
5836-85-1 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
11-methoxy-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H14O2/c1-20-17-10-15-13(8-9-16(15)19)14-7-6-11-4-2-3-5-12(11)18(14)17/h2-7,10H,8-9H2,1H3 |
Clave InChI |
NGXQHSGMHCOILD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C3CCC(=O)C3=C1)C=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


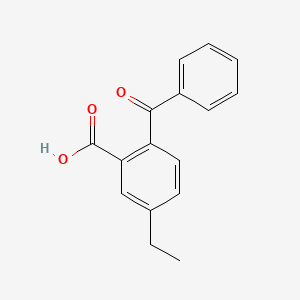
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)
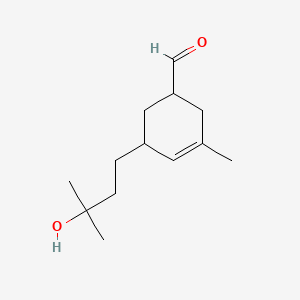
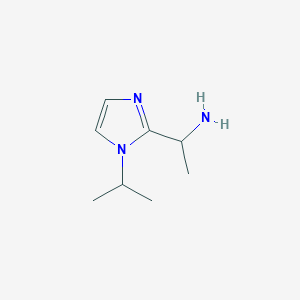
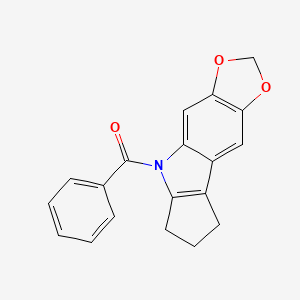

![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)




